molecular formula C10H9NO3 B8279648 2-(2-Nitrophenyl)-2,5-dihydrofuran

2-(2-Nitrophenyl)-2,5-dihydrofuran

Cat. No.: B8279648
M. Wt: 191.18 g/mol
InChI Key: WBZCBZUGAFKOLV-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-2,5-dihydrofuran is a nitro-substituted dihydrofuran derivative characterized by a five-membered oxygen-containing ring (2,5-dihydrofuran) fused with a 2-nitrophenyl group at the 2-position. This compound belongs to the dihydrofuran family, which features a partially unsaturated furan ring, making it a versatile intermediate in organic synthesis. The nitro group at the ortho position introduces steric and electronic effects that influence reactivity, solubility, and stability.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-nitrophenyl)-2,5-dihydrofuran

InChI

InChI=1S/C10H9NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-6,10H,7H2

InChI Key

WBZCBZUGAFKOLV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Nitrophenyl)-2,5-Dihydrofuran

Structural Differences : The nitro group is para-substituted on the phenyl ring, reducing steric hindrance compared to the ortho isomer.
Reactivity :

  • Enantiomeric excess (ee) was determined via HPLC (Chiracel OJ-H column), showing distinct retention times for (R)- and (S)-enantiomers (11.4 min and 12.6 min, respectively) .
  • 1H NMR Data : Key signals include δ = 4.74–5.61 ppm (dihydrofuran protons) and 7.59–7.79 ppm (aromatic protons) .
    Applications : Acts as a precursor in asymmetric catalysis and pharmaceutical synthesis.
Property 2-(2-Nitrophenyl)-2,5-Dihydrofuran 2-(4-Nitrophenyl)-2,5-Dihydrofuran
Nitro Group Position Ortho Para
Steric Effects High Moderate
HPLC Enantiomer Separation Not reported Yes (Chiracel OJ-H)

3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran

Structural Features : Bromine atoms at the 3,4-positions and four phenyl groups at the 2,5-positions .
Physical Properties :

  • Molecular Weight: 532.26 g/mol (C₂₈H₂₀Br₂O) .
  • Crystal Structure: Hexasubstituted dihydrofuran with C–H⋯H and Br⋯Br non-covalent interactions . Applications: Used in crystallography studies to analyze halogen bonding and steric effects in polyaromatic systems.
Property This compound 3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran
Substituents 2-Nitrophenyl 3,4-Dibromo; 2,2,5,5-Tetraphenyl
Molecular Weight ~245 g/mol (estimated) 532.26 g/mol
Key Interactions Not reported Br⋯Br contacts; C–H⋯H interactions

2,5-Dimethoxy-2,5-Dihydrofuran

Functional Groups : Methoxy groups at the 2,5-positions instead of nitro or halogen substituents .
Reactivity :

  • Serves as a synthon for 2(5H)-furanones, enabling one-step synthesis of bioactive compounds . Applications: Used in the preparation of antiviral and anticancer agents due to its electron-donating methoxy groups.
Property This compound 2,5-Dimethoxy-2,5-Dihydrofuran
Substituent Effects Electron-withdrawing (NO₂) Electron-donating (OCH₃)
Synthetic Utility Limited data High (C4 synthon)

2,5-Dihydrofuran (Parent Compound)

Baseline Properties :

  • Molecular Formula: C₄H₆O; Molecular Weight: 70.09 g/mol .
  • Reactivity: Undergoes ozonolysis to form secondary organic aerosols (SOA) in the presence of SO₂ .
  • Toxicity: Causes CNS solvent syndrome and histopathological changes in nasal passages .
Property This compound 2,5-Dihydrofuran
Toxicity Profile Likely higher (nitro group) Moderate (CNS effects)
Environmental Impact Not studied SOA formation via ozonolysis

Preparation Methods

Reaction Mechanism and General Procedure

Iodocyclization involves the intramolecular nucleophilic attack of a hydroxyl group on an activated alkyne, facilitated by iodine. The reaction proceeds via a 5-exo-dig cyclization pathway, forming the dihydrofuran ring. A representative synthesis begins with ethyl (2-(4-hydroxybut-1-yn-1-yl)phenyl)carbamate (4a), which undergoes iodocyclization in acetonitrile with potassium tert-butoxide (KOtBu) and iodine (3 equivalents) under nitrogen at room temperature. The iodine acts as both an electrophile and a leaving group, enabling ring closure (Scheme 1).

Key Steps:

  • Alkyne Activation : The hydroxyl group deprotonates to form an alkoxide, which attacks the triple bond.

  • Iodonium Formation : Iodine coordinates to the alkyne, generating a cyclic iodonium intermediate.

  • Ring Closure : The alkoxide attacks the iodonium center, expelling iodide and forming the dihydrofuran.

Optimization of Reaction Conditions

Optimization studies (Table 1) reveal that solvent choice, base strength, and iodine stoichiometry critically impact yield. Polar aprotic solvents like acetonitrile enhance iodine solubility and reaction homogeneity. Substituting KOtBu with weaker bases (e.g., K2CO3) reduces cyclization efficiency due to incomplete deprotonation.

Table 1. Optimization of Iodocyclization Conditions for 5a Synthesis

EntrySolventBase (equiv)I₂ (equiv)Yield (%)
1MeCNKOtBu (3)378
2THFKOtBu (3)362
3DCMK₂CO₃ (3)341

Characterization and Spectral Data

The product ethyl (2-(3-iodo-4,5-dihydrofuran-2-yl)phenyl)carbamate (5a) exhibits distinct NMR shifts:

  • ¹H NMR (300 MHz, CDCl₃) : δ 4.53 ppm (t, J = 8.5 Hz, CH₂ near oxygen), 3.07 ppm (t, J = 8.5 Hz, CH₂ near iodine).

  • ¹³C NMR : 85.2 ppm (C-I), 72.1 ppm (C-O).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₄INO₃: 376.0051; found: 376.0054.

The downfield shift of protons near oxygen (δ 4.53 ppm vs. δ 3.78 ppm in the precursor) confirms electronegativity-driven deshielding.

Ehrlich-Sachs Condensation with Nitrosoarenes

Reaction Design and Substrate Scope

Ehrlich-Sachs condensation employs nitrosoarenes to construct dihydrofuran rings via [4+2] cycloaddition. In a reported procedure, N-(2,4-dicyano-3-arylcyclopenta-2,4-dienyl)trifluoroacetamides react with N,N-dimethyl-4-nitrosoaniline in dichloromethane at 0°C. The nitroso group acts as a dienophile, enabling annulation (Scheme 2).

Critical Parameters:

  • Temperature : Reactions at ≤0°C minimize side reactions.

  • Electron-Deficient Arenes : Nitro groups enhance dienophilicity of nitrosoarenes.

Characterization of Dihydrofuran Products

Products derived from Ehrlich-Sachs condensation display:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 ppm (d, J = 8.0 Hz, aromatic H), 5.12 ppm (m, dihydrofuran H).

  • Melting Points : 128–132°C (decomposition).

  • ESI-MS : [M+Na]⁺ peaks align with theoretical masses (e.g., m/z 342.1 for C₁₅H₁₂F₃N₃O₂).

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for 2-(2-Nitrophenyl)-2,5-Dihydrofuran Synthesis

ParameterIodocyclizationEhrlich-Sachs
Yield78%65%
Reaction Time6–12 hrs24–48 hrs
FunctionalizationLimited to iodine groupsBroad (nitro, cyano)
ScalabilityHigh (gram-scale)Moderate (milligram)

Advantages of Iodocyclization:

  • Rapid kinetics and room-temperature conditions.

  • Iodo intermediates enable further cross-coupling (e.g., Suzuki-Miyaura).

Advantages of Ehrlich-Sachs:

  • Tolerance for electron-withdrawing substituents (e.g., nitro).

  • Access to polysubstituted dihydrofurans.

Q & A

Q. How do methane interactions influence the structural parameters of 2,5-dihydrofuran-based clathrates, and what methodological approaches resolve these effects?

  • Answer: Methane inclusion in sII clathrate frameworks reduces lattice parameters (e.g., from 17.134 Å to 17.064 Å) due to host-guest van der Waals interactions. Rietveld refinement with virtual atomic species (e.g., CH₄ as scatterers) and occupancy factor optimization (e.g., 10.98% CH₄ in small cages) quantify methane distribution . Solid-state ¹³C NMR complements XRD by correlating CH₄ occupancy (via peak area ratios) with cage distortion .

Q. What contradictions arise between crystallographic and spectroscopic data in analyzing dihydrofuran derivatives, and how can these be methodologically reconciled?

  • Answer: Discrepancies occur when XRD identifies symmetric cage occupancy, while NMR reveals dynamic guest displacement. For example, 2,5-dihydrofuran in sII clathrates appears centered in XRD but shows positional disorder via NMR. Hybrid refinement protocols combining XRD with molecular dynamics simulations resolve such conflicts by modeling thermal motion .

Q. What is the role of Criegee intermediates in the environmental degradation of this compound, and how does SO₂ modulate aerosol formation?

  • Answer: Ozonolysis generates stabilized Criegee intermediates (e.g., carbonyl oxides), which react with SO₂ to form organic acids (e.g., sulfuric acid derivatives) via catalytic cycles. Particle formation requires SO₂ co-presence, with kH₂O/kSO₂ = 9.8×10⁻⁵ for 2,3-dihydrofuran intermediates. Computational DFT studies confirm SO₂ regenerates during acid formation, explaining aerosol yields .

Q. How do steric and electronic effects of the 2-nitrophenyl substituent influence catalytic applications of 2,5-dihydrofuran derivatives?

  • Answer: The nitro group enhances electrophilicity, enabling Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Steric hindrance from the aromatic ring necessitates bulky ligands (e.g., phosphine-phosphonite hybrids) to stabilize transition states, achieving >90% enantiomeric excess in hydroformylation .

Q. What computational strategies are effective for modeling host-guest interactions in dihydrofuran clathrates?

  • Answer: Density Functional Theory (DFT) with dispersion corrections (e.g., D3-BJ) calculates binding energies (e.g., -15 kJ/mol for CH₄ in sII cages). Molecular dynamics (MD) simulations with TIP4P water models reproduce lattice contraction trends observed experimentally .

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